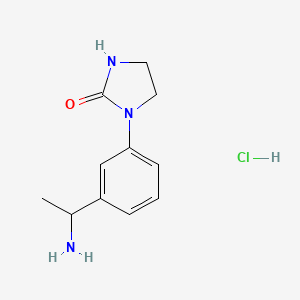

1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

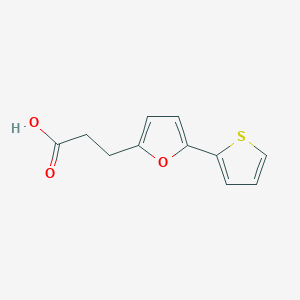

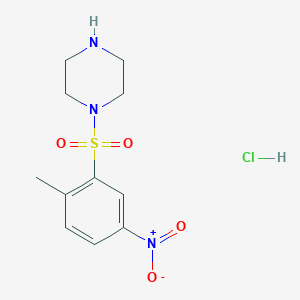

“1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C11H15N3O. It has a molecular weight of 205.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H15N3O.ClH/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15;/h2-4,7-8H,5-6,12H2,1H3,(H,13,15);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Imidazolidin-4-one Derivatives in Bioactive Oligopeptides

Imidazolidin-4-ones, similar in structure to 1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride, are used as skeletal modifications in bioactive oligopeptides. They serve as proline surrogates or protect the N-terminal amino acid against aminopeptidase- and endopeptidase-catalyzed hydrolysis. The synthesis often involves the reaction of an alpha-aminoamide with a ketone or aldehyde to yield an imine, followed by intramolecular cyclization. A study showed stereoselective formation of imidazolidin-4-one when benzaldehydes with specific substituents reacted with alpha-aminoamide derivatives of primaquine, an antimalarial drug (Ferraz et al., 2007).

Antinociceptive Effects of Hydantoin Imidazolidine Derivatives

Hydantoins, including some imidazolidine derivatives, have various therapeutic applications, including psychopharmacological properties. One study focused on a hydantoin, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), synthesized from glycine, which demonstrated antinociceptive effects in mice. It was effective in reducing writhes induced by acetic acid and paw licking in the formalin test, suggesting anti-inflammatory mediated antinociceptive effects (Queiroz et al., 2015).

Hydrolytic Release of Bioactive Compounds

Imidazolidin-4-ones are applied as hydrolytically cleavable precursors for controlled release of fragrant aldehydes and ketones. Their profragrances are prepared by treating carbonyl compounds with amino acid amines, yielding mixtures of diastereomers. Their hydrolysis has been investigated in buffered aqueous solutions and on cotton surfaces, showing that ketones are more readily released than aldehydes (Trachsel et al., 2012).

Corrosion Inhibition in Acid Media

In a study focusing on 1-(2-ethylamino)-2-methylimidazoline and its derivatives, the electrochemical behavior of these compounds, including imidazolidine, was evaluated for corrosion inhibition efficiency in deaerated acid media. Imidazolidine showed good corrosion inhibitory properties at various concentrations, demonstrating its potential as a corrosion inhibitor (Cruz et al., 2004).

Synthesis of Amino Acids through Mercury Cyclization

A method involving the mercury cyclization of unsaturated amidals led to the synthesis of imidazolidin-4-ones and perihydropyrimidin-4-ones, which were further hydrolyzed under acid conditions to yield D or L α- and β-amino acids. This demonstrates the application of imidazolidin-4-ones in the synthesis of amino acids (Amoroso et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Wirkmechanismus

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures . Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Eigenschaften

IUPAC Name |

1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15;/h2-4,7-8H,5-6,12H2,1H3,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVPLFDBBCHQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N2CCNC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2715155.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)

![Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2715166.png)

![N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2715178.png)

![Tert-butyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2715179.png)